molecular formula C22H19N3O3S B2883965 6-(3-methoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol CAS No. 1040634-60-3

6-(3-methoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol

Cat. No.: B2883965
CAS No.: 1040634-60-3
M. Wt: 405.47
InChI Key: VWOXQPYIJVZJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(3-methoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol features a pyrimidin-4-ol core substituted at position 6 with a 3-methoxyphenyl group and at position 2 with a sulfanyl-linked 5-methyl-2-phenyl-1,3-oxazole moiety. The oxazole-sulfanyl group may contribute to binding specificity, as seen in structurally related Wnt pathway inhibitors like iCRT3 ().

Properties

IUPAC Name

4-(3-methoxyphenyl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-14-19(23-21(28-14)15-7-4-3-5-8-15)13-29-22-24-18(12-20(26)25-22)16-9-6-10-17(11-16)27-2/h3-12H,13H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOXQPYIJVZJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3-methoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on various research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:

  • Formation of the oxazole ring : This is achieved through the condensation of appropriate aldehydes with 2-amino-phenols or similar compounds.
  • Pyrimidine core construction : Utilizing cyclization techniques to create the pyrimidine structure, often through nucleophilic substitutions.
  • Incorporation of the methoxy and sulfanyl groups : These functional groups are introduced at specific steps to enhance biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine and oxazole exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated:

  • Inhibition against Gram-positive and Gram-negative bacteria : Research has shown that certain derivatives can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values often in the low micromolar range .
CompoundMIC (µM)Target Organisms
Compound A0.21Pseudomonas aeruginosa, Escherichia coli
Compound B0.35Staphylococcus aureus
Compound C0.50Streptococcus pneumoniae

Cytotoxic Activity

The cytotoxic effects of the compound have been evaluated against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The findings suggest:

  • Selective cytotoxicity : Certain derivatives showed IC50 values indicating potent activity against cancer cells while sparing normal cells .
Cell LineIC50 (µM)Reference Compound
MDA-MB-23127.6Compound VII
Non-small cell lung43 - 87Compound IX

The biological activity of the compound is attributed to its ability to interact with specific biological targets:

  • DNA Gyrase Inhibition : Molecular docking studies suggest that the compound binds effectively to DNA gyrase, a crucial enzyme for bacterial DNA replication, through multiple hydrogen bonds and hydrophobic interactions .
  • Antifungal Activity : It has also been reported to possess antifungal properties against various Candida species, indicating a broad-spectrum antimicrobial profile .

Study 1: Antimicrobial Efficacy

In a study published in MDPI, derivatives similar to our compound were tested against clinical strains of bacteria. The results highlighted:

  • Significant growth inhibition : Compounds exhibited larger inhibition zones compared to controls, confirming their potential as antimicrobial agents .

Study 2: Cancer Cell Line Testing

A series of thieno[2,3-d]pyrimidine derivatives were evaluated for their cytotoxicity against MDA-MB-231 cells. The study concluded that modifications in the chemical structure significantly influenced their anticancer efficacy, suggesting that similar modifications could enhance the activity of our target compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Analogues with Pyrimidin-4-ol Cores

Compound F407-0337 ():
  • Structure : 2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol.
  • Key Differences : Replaces the 3-methoxyphenyl group with pyridin-3-yl at position 4.
  • Impact : The pyridine ring introduces a basic nitrogen, enhancing solubility (logP = 3.72) compared to the methoxyphenyl group, which is more lipophilic. This substitution may alter binding affinity in targets sensitive to aromatic π-stacking or hydrogen bonding .
G807-0574 ():
  • Structure : 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol.
  • Key Differences : Substitutes the oxazole with a 1,2,4-oxadiazole ring and adds a benzodioxol group.
  • The benzodioxol group increases molecular weight (436.44 vs. ~406–420 for the target compound) and polar surface area, affecting blood-brain barrier permeability .

Analogues with Modified Sulfanyl-Oxazole Moieties

iCRT3 ():
  • Structure : 2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide.
  • Key Differences : Replaces the pyrimidin-4-ol core with an acetamide group.
  • Impact : Retains the sulfanyl-oxazole pharmacophore critical for β-catenin/TCF interaction inhibition. The acetamide tail may enhance cell permeability but reduce target selectivity compared to the pyrimidin-4-ol scaffold .
BB01-1128 ():
  • Structure : ({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)acetic acid.
  • Key Differences : Uses a chlorophenyl-substituted oxazole and an acetic acid group instead of pyrimidin-4-ol.
  • Impact: The carboxylic acid improves aqueous solubility (logSw = -3.76 in related compounds) but may limit membrane permeability.

Analogues with Alternative Heterocyclic Systems

6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidine-2(1H)-thione ():
  • Structure : Features a dihydropyrimidine-thione core and oxadiazole substituent.
  • Key Differences : The thione group replaces the hydroxyl in pyrimidin-4-ol, and the oxadiazole substitutes the oxazole.
  • The saturated pyrimidine ring reduces aromaticity, altering binding kinetics .

Comparative Data Table

Compound Name Core Structure Position 6 Substitution Position 2 Substitution Molecular Weight logP Key Biological Activity
Target Compound Pyrimidin-4-ol 3-Methoxyphenyl Oxazole-sulfanyl ~420 (estimated) ~3.7 Not explicitly reported
F407-0337 () Pyrimidin-4-ol Pyridin-3-yl Oxazole-sulfanyl 406.46 3.72 Undisclosed
G807-0574 () Pyrimidin-4-ol 3-Methoxyphenyl Oxadiazole-sulfanyl 436.44 N/A Undisclosed
iCRT3 () Acetamide N/A Oxazole-sulfanyl 380.47 ~4.0 Wnt/β-catenin pathway inhibition
BB01-1128 () Acetic acid N/A Chlorophenyl-oxazole-sulfanyl 297.76 N/A Undisclosed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.